Cas no 2319785-20-9 (2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole)

2-((1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a structurally complex sulfonamide derivative featuring a fluorinated benzyl group and an imidazole core. Its unique design incorporates dual sulfonyl linkages, enhancing its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the 2-fluorobenzyl moiety may improve binding affinity and metabolic stability, while the azetidine ring contributes to conformational rigidity, potentially optimizing target engagement. This compound is of interest for applications in protease inhibition or kinase modulation due to its electrophilic sulfonyl groups and heterocyclic framework. Its synthetic utility lies in its ability to serve as a scaffold for further functionalization, enabling the development of biologically active molecules.
2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole structure
2319785-20-9 structure
Product Name:2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
CAS No:2319785-20-9
MF:C14H16FN3O4S2
MW:373.422944068909
CID:6291009
PubChem ID:121152786
Update Time:2025-10-17

2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
    • 2-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole
    • AKOS032694065
    • 2319785-20-9
    • F6471-9496
    • 2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
    • Inchi: 1S/C14H16FN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3
    • InChI Key: ZWXUJINVRTVNTC-UHFFFAOYSA-N
    • SMILES: S(C1=NC=CN1C)(C1CN(C1)S(CC1C=CC=CC=1F)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 373.05662651g/mol
  • Monoisotopic Mass: 373.05662651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 106Ų

2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole Pricemore >>

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Additional information on 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

2-((1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole: A Comprehensive Overview

2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (CAS No. 2319785-20-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is composed of an imidazole ring, a sulfonyl group, and a fluorinated benzyl moiety. These functional groups contribute to its distinctive chemical and biological properties. The imidazole ring is a common motif in many biologically active molecules, known for its ability to form hydrogen bonds and interact with various biological targets. The sulfonyl group adds polarity and enhances the compound's solubility, while the fluorinated benzyl moiety introduces additional electronic effects that can influence binding affinity and selectivity.

Recent studies have highlighted the importance of 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole in the development of novel therapeutic agents. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme implicated in inflammatory diseases. The high selectivity and potency observed in these studies suggest that it could serve as a lead compound for further drug development.

In addition to its enzymatic inhibition properties, 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole has also shown promise in modulating receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a potent agonist for a specific G-protein coupled receptor (GPCR). The ability to modulate GPCRs is crucial for treating a wide range of conditions, including neurological disorders and metabolic diseases. The unique structural features of this compound allow it to bind selectively to the target receptor, thereby enhancing its therapeutic potential.

The synthesis of 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves several well-defined steps. One common approach is to start with an azetidine derivative and introduce the sulfonyl and imidazole functionalities through sequential reactions. The fluorinated benzyl moiety can be incorporated using standard coupling reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, making it more accessible for large-scale pharmaceutical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole. Preliminary results from phase I trials have shown favorable pharmacokinetic profiles and minimal adverse effects, indicating its potential for further clinical development. These findings are supported by preclinical studies that demonstrated its high bioavailability and stability under physiological conditions.

In conclusion, 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (CAS No. 2319785-20-9) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future advancements in drug discovery and development.

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